(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate
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Overview
Description
17-Hydroxypregn-4-ene-3,20-dione acetate is a synthetic steroidal compound derived from 17-hydroxyprogesterone. It is commonly used in various scientific and medical applications due to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 17-hydroxypregn-4-ene-3,20-dione acetate typically involves multiple steps. One common method starts with 16,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This compound undergoes hydrogen bromide addition to form a brominated intermediate, which is then catalytically hydrogenated to remove the bromine, yielding 17α-hydroxypregn-4-ene-3,20-dione (17α-hydroxyprogesterone). The final step involves acetylation of the hydroxyl groups at positions 3 and 17, followed by partial hydrolysis to produce 17-hydroxypregn-4-ene-3,20-dione acetate .
Chemical Reactions Analysis
17-Hydroxypregn-4-ene-3,20-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at position 17 to a ketone, forming 17-oxopregn-4-ene-3,20-dione.
Reduction: Reduction of the ketone groups at positions 3 and 20 can yield the corresponding alcohols.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
17-Hydroxypregn-4-ene-3,20-dione acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: It is used in the development of pharmaceuticals, particularly in hormone replacement therapy and contraceptives.
Industry: The compound is utilized in the production of various steroid-based products
Mechanism of Action
The mechanism of action of 17-hydroxypregn-4-ene-3,20-dione acetate involves binding to specific steroid hormone receptors in target tissues. This binding activates or inhibits the transcription of specific genes, leading to various physiological effects. The compound primarily targets progesterone receptors in the uterus, ovaries, and central nervous system, modulating reproductive and metabolic processes .
Comparison with Similar Compounds
17-Hydroxypregn-4-ene-3,20-dione acetate is similar to other steroidal compounds such as:
17α-Hydroxyprogesterone: Shares a similar structure but lacks the acetate group.
6alpha-Fluoro-17-hydroxypregn-4-ene-3,20-dione acetate: Contains a fluorine atom at position 6, which alters its biological activity.
21-Hydroxyprogesterone: Has a hydroxyl group at position 21 instead of 17.
The uniqueness of 17-hydroxypregn-4-ene-3,20-dione acetate lies in its specific acetylation pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
acetic acid;(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3.C2H4O2/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3;1-2(3)4/h12,16-18,24H,4-11H2,1-3H3;1H3,(H,3,4)/t16-,17+,18+,19+,20+,21+;/m1./s1 |
InChI Key |
DUUHSKKHUZQRDD-LJTAFKSDSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O.CC(=O)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O.CC(=O)O |
Origin of Product |
United States |
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